Selumetinib Sulfate

Description

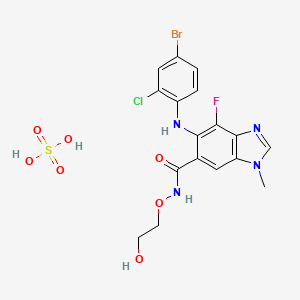

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

6-(4-bromo-2-chloroanilino)-7-fluoro-N-(2-hydroxyethoxy)-3-methylbenzimidazole-5-carboxamide;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrClFN4O3.H2O4S/c1-24-8-21-16-13(24)7-10(17(26)23-27-5-4-25)15(14(16)20)22-12-3-2-9(18)6-11(12)19;1-5(2,3)4/h2-3,6-8,22,25H,4-5H2,1H3,(H,23,26);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRKFGZYYYYISDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=C(C(=C2F)NC3=C(C=C(C=C3)Br)Cl)C(=O)NOCCO.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrClFN4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40241430 | |

| Record name | Selumetinib sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40241430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

555.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943332-08-9 | |

| Record name | Selumetinib sulfate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0943332089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selumetinib sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40241430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 943332-08-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SELUMETINIB SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/807ME4B7IJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Selumetinib Sulfate: A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selumetinib is a potent and selective inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2), key components of the RAS/RAF/MEK/ERK signaling pathway. Initially investigated for various oncological indications, its most significant clinical success has been in the treatment of pediatric patients with neurofibromatosis type 1 (NF1) who have symptomatic, inoperable plexiform neurofibromas (PN). This document provides an in-depth technical guide on the discovery, chemical synthesis, mechanism of action, and pivotal clinical evaluation of selumetinib sulfate.

Discovery and Development

Selumetinib (formerly AZD6244, ARRY-142886) was first discovered by Array BioPharma.[1] In 2003, AstraZeneca licensed the compound and proceeded with its clinical development.[1][2] The initial focus of investigation was on various cancers where the MAPK/ERK pathway is frequently overactive, such as non-small cell lung cancer (NSCLC), thyroid cancer, and melanoma.[3][4]

While trials in these areas showed some activity, selumetinib often did not meet its primary endpoints for survival benefit.[3][4] A pivotal shift in its development occurred when researchers at the National Cancer Institute (NCI) initiated studies to test its efficacy in treating plexiform neurofibromas associated with NF1, a genetic disorder caused by mutations in the NF1 gene, which leads to dysregulation of the RAS pathway.

This research culminated in the groundbreaking SPRINT (Selumetinib in Pediatric Neurofibroma Study) trials.[5] The promising results from these studies led to the U.S. Food and Drug Administration (FDA) granting selumetinib Breakthrough Therapy Designation in 2019, followed by full approval in April 2020 for the treatment of pediatric patients aged two years and older with NF1 and symptomatic, inoperable PN.[6]

Mechanism of Action: MEK Inhibition in the MAPK/ERK Pathway

Selumetinib is a non-ATP-competitive inhibitor that selectively targets MEK1 and MEK2.[7] These dual-specificity kinases are central components of the RAS/RAF/MEK/ERK signaling cascade. In healthy cells, this pathway transduces signals from extracellular growth factors to the nucleus to regulate cellular proliferation, differentiation, and survival.

In many cancers and in NF1-associated tumors, mutations in upstream components like RAS or NF1 (a negative regulator of RAS) lead to constitutive activation of this pathway. By binding to and inhibiting MEK1/2, selumetinib prevents the phosphorylation and activation of their sole known substrates, the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[7] This blockade halts the downstream signaling cascade, ultimately leading to decreased tumor cell proliferation and survival.

Chemical Synthesis of this compound

The chemical name for selumetinib is 6-(4-bromo-2-chloroanilino)-7-fluoro-N-(2-hydroxyethoxy)-3-methylbenzimidazole-5-carboxamide. The synthesis is detailed in patents, such as US7425637B2.[8] A representative synthesis pathway involves the construction of the benzimidazole core, followed by amidation and final conversion to the hydrogen sulfate salt.

A generalized workflow is as follows:

-

Formation of the Benzimidazole Core: Starting from a substituted nitrobenzoic acid, a series of reactions including nitration, fluoride displacement, and esterification are performed. The resulting intermediate is then reacted with an aniline derivative.

-

Cyclization and Methylation: The intermediate undergoes reduction and cyclization to form the benzimidazole ring system. This is followed by N-alkylation, typically with iodomethane, to introduce the methyl group at the N3 position.

-

Amide Coupling: The carboxylic acid ester on the benzimidazole core is hydrolyzed to a carboxylic acid. This acid is then coupled with O-(2-vinyloxy-ethyl)-hydroxylamine using a coupling agent like EDCI.

-

Deprotection: The vinyl protecting group on the ethoxy side chain is removed under acidic conditions to yield the final selumetinib free base.

-

Salt Formation: The selumetinib free base is reacted with sulfuric acid in a suitable solvent, such as 2-butanone, to precipitate the crystalline hydrogen sulfate salt, this compound.

Clinical Efficacy in Neurofibromatosis Type 1

The efficacy of selumetinib for treating NF1-related plexiform neurofibromas has been established in key clinical trials, most notably the SPRINT trial for pediatric patients and the KOMET trial for adults.

Table 1: Summary of SPRINT Phase II Trial (Pediatric)

| Parameter | Value | Reference |

| Trial Identifier | NCT01362803 | [5] |

| Patient Population | 50 children (ages 2-18) with NF1 and inoperable, symptomatic PN | [5] |

| Dosage | 25 mg/m² orally, twice daily | [5] |

| Primary Endpoint | Overall Response Rate (ORR) | [9] |

| ORR (Confirmed Partial Response) | 68% (34 of 50 patients) | [6] |

| Median Change in PN Volume | -27.7% | [5] |

| Duration of Response | 82% of responders had a sustained response for at least 12 months | |

| Common Adverse Reactions (≥40%) | Vomiting, rash, abdominal pain, diarrhea, nausea, dry skin, fatigue, musculoskeletal pain, pyrexia, acneiform rash | [5] |

Table 2: Summary of KOMET Phase III Trial (Adult)

| Parameter | Value | Reference |

| Trial Identifier | NCT04924608 | |

| Patient Population | 145 adults (≥18 years) with NF1 and symptomatic, inoperable PN | |

| Design | Randomized, double-blind, placebo-controlled | |

| Primary Endpoint | Overall Response Rate (ORR) vs. Placebo | |

| Result | Met primary endpoint, demonstrating a statistically significant and clinically meaningful improvement in ORR vs. placebo. Specific data to be presented at a future medical meeting. | |

| Safety Profile | Consistent with the known safety profile of selumetinib |

Experimental Protocols: Tumor Volume Assessment

The primary efficacy endpoint in selumetinib trials for NF1 is the objective response rate, which is determined by measuring changes in the volume of target plexiform neurofibromas. The standardized methodology for this assessment follows the guidelines developed by the Response Evaluation in Neurofibromatosis and Schwannomatosis (REiNS) International Collaboration.

Methodology: Volumetric MRI Analysis

-

Image Acquisition:

-

Modality: Magnetic Resonance Imaging (MRI) is the required modality.

-

Recommended Sequence: The Short TI Inversion Recovery (STIR) sequence is highly recommended as it provides excellent visualization of PNs, which are typically hyperintense (bright) on these images.

-

Imaging Parameters: To ensure consistency and reproducibility, imaging protocols are standardized across study sites. This includes specifications for slice thickness, field of view, and resolution to enable accurate three-dimensional reconstruction.

-

-

Tumor Segmentation and Volume Calculation:

-

Target Lesion Selection: One or more target PNs that are clearly measurable and associated with clinical morbidity are selected at baseline.

-

Semi-Automated Segmentation: Specialized software (e.g., 3DQI) is used for computer-aided, semi-automated volumetric segmentation. A trained radiologist or analyst manually contours the tumor on sequential 2D slices of the MRI scan.

-

Volume Reconstruction: The software then reconstructs these 2D contours into a 3D model of the tumor and calculates its total volume in milliliters (mL).

-

-

Response Assessment (REiNS Criteria):

-

Baseline: A baseline tumor volume is established before the start of treatment.

-

Follow-up: Volumetric MRI is repeated at specified intervals (e.g., every 4 cycles).

-

Defining Response: The percentage change in volume from baseline is calculated. According to REiNS criteria:

-

Partial Response (PR): A decrease in tumor volume of ≥20%. A response must be confirmed on a subsequent scan within 3-6 months.

-

Progressive Disease (PD): An increase in tumor volume of ≥20% from the point of best response.

-

Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.

-

-

This volumetric method is considered more sensitive and reproducible for the complex, irregular shapes of PNs compared to traditional linear (1D or 2D) measurements used in oncology (e.g., RECIST).

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. academic.oup.com [academic.oup.com]

- 3. US7425637B2 - N3 alkylated benzimidazole derivatives as MEK inhibitors - Google Patents [patents.google.com]

- 4. Selumetinib | C17H15BrClFN4O3 | CID 10127622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ccrod.cancer.gov [ccrod.cancer.gov]

- 6. Confluence Mobile - CCR Wiki-Public [ccrod.cancer.gov]

- 7. WO2020212832A1 - Process of preparation of benzimidazole compounds - Google Patents [patents.google.com]

- 8. Recommendations for imaging tumor response in neurofibromatosis clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Volumetric MRI analysis of plexiform neurofibromas in neurofibromatosis type 1: Comparison of 2 methods - PMC [pmc.ncbi.nlm.nih.gov]

Selumetinib Sulfate: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Chemical Structure, Properties, and Mechanism of Action of a First-in-Class MEK Inhibitor

Selumetinib sulfate, a potent and selective, non-ATP-competitive inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2), represents a significant advancement in the targeted therapy of cancers with a dysregulated RAS/RAF/MEK/ERK signaling pathway. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data for this compound, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

This compound is the hydrogen sulfate salt of selumetinib. The salt form enhances the solubility and bioavailability of the active pharmaceutical ingredient.[1][2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 6-(4-bromo-2-chloroanilino)-7-fluoro-N-(2-hydroxyethoxy)-3-methylbenzimidazole-5-carboxamide;sulfuric acid | [1] |

| CAS Number | 943332-08-9 | [1] |

| Molecular Formula | C₁₇H₁₇BrClFN₄O₇S | [1] |

| Molecular Weight | 555.8 g/mol | [1] |

| Appearance | White to yellow crystalline powder | [3] |

| Solubility | Freely soluble at pH < 1.5, sparingly soluble at pH 1.5-3, and slightly soluble at pH > 3. Insoluble in water and ethanol. Soluble in DMSO. | [3][4] |

| pKa | 2.8 and 8.4 | [3] |

| Melting Point | Not explicitly available in the searched results. |

Mechanism of Action and Signaling Pathway

Selumetinib is a selective inhibitor of MEK1 and MEK2, which are key components of the RAS/RAF/MEK/ERK signaling pathway.[5][6] This pathway is crucial for regulating cell proliferation, differentiation, and survival.[7] In many cancers, mutations in genes such as BRAF and KRAS lead to the constitutive activation of this pathway, driving uncontrolled cell growth.[5][6] Selumetinib binds to an allosteric pocket of the MEK1/2 enzymes, preventing their phosphorylation and activation by RAF kinases. This, in turn, inhibits the phosphorylation and activation of downstream extracellular signal-regulated kinases 1 and 2 (ERK1/2), ultimately leading to the suppression of tumor cell proliferation and survival.[8]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. researchgate.net [researchgate.net]

- 4. selumetinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. academic.oup.com [academic.oup.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of Selumetinib Sulfate: A Selective MEK1/2 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Selumetinib (sold under the brand name Koselugo®) is a potent, selective, and orally bioavailable small-molecule inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1 and MEK2).[1][2] As a critical component of the RAS/RAF/MEK/ERK signaling pathway, MEK plays a central role in regulating cell proliferation, differentiation, and survival.[3] Dysregulation of this pathway, often through genetic mutations in upstream components like NF1, KRAS, or BRAF, is a key driver in numerous human cancers and developmental disorders.[3][4] Selumetinib's mechanism of action involves the specific, non-ATP-competitive inhibition of MEK1/2, leading to the downstream suppression of extracellular signal-regulated kinase (ERK) phosphorylation and the subsequent reduction of tumor cell proliferation and survival.[5][6] This guide provides a comprehensive overview of selumetinib's mechanism, pharmacokinetics, and the experimental methodologies used to characterize its activity.

The RAS/RAF/MEK/ERK Signaling Pathway

The RAS/RAF/MEK/ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) cascade, is a highly conserved signaling pathway that transduces signals from extracellular stimuli, such as growth factors, to the nucleus to regulate gene expression.

-

Activation: The pathway is typically initiated by the activation of a receptor tyrosine kinase (RTK) on the cell surface. This leads to the activation of the small G-protein, RAS.

-

Kinase Cascade: Activated RAS recruits and activates the RAF serine/threonine kinase family (ARAF, BRAF, CRAF). RAF then phosphorylates and activates the dual-specificity kinases MEK1 and MEK2.

-

Downstream Effector: MEK1/2, in turn, phosphorylate and activate ERK1/2. Activated ERK translocates to the nucleus, where it phosphorylates numerous transcription factors (e.g., c-Fos, ETS, ELK1), leading to changes in gene expression that promote cell cycle progression, proliferation, and survival.[6]

-

Pathogenic Role: In conditions like Neurofibromatosis type 1 (NF1), a loss-of-function mutation in the NF1 gene, which encodes for the tumor suppressor neurofibromin, leads to hyperactive RAS.[7] Similarly, activating mutations in KRAS and BRAF are common oncogenic drivers in many cancers, resulting in constitutive activation of the pathway.[3][4]

Figure 1: The RAS/RAF/MEK/ERK signaling cascade.

Core Mechanism of Action of Selumetinib

Selumetinib exerts its therapeutic effect by precisely targeting MEK1 and MEK2.[8]

-

Selective Inhibition: It is a highly selective inhibitor of MEK1 and MEK2 enzymatic activity.[2]

-

Allosteric and Non-ATP-Competitive Binding: Unlike many kinase inhibitors that compete with ATP for the enzyme's active site, selumetinib is a non-ATP-competitive inhibitor.[6][9] It binds to a unique allosteric pocket adjacent to the ATP binding site on the MEK protein. This binding induces a conformational change that locks the enzyme in an inactive state, preventing it from phosphorylating its only known substrates, ERK1 and ERK2.[10][11]

-

Downstream Signal Blockade: By inhibiting MEK1/2, selumetinib effectively blocks the phosphorylation and subsequent activation of ERK1/2.[12] This halts the propagation of the growth-promoting signal down the cascade.

-

Cellular Consequences: The inhibition of ERK signaling leads to a decrease in the expression of proteins involved in cell proliferation and survival, ultimately causing G1 cell-cycle arrest and promoting apoptosis (programmed cell death) in tumor cells with a dysregulated MAPK pathway.[1][4]

Figure 2: Selumetinib's inhibition of the MAPK pathway.

Pharmacodynamics and In Vitro/In Vivo Efficacy

The biological activity of selumetinib has been characterized extensively. Preclinical studies show potent inhibition of cell growth in tumor cell lines with activating B-Raf and Ras mutations, with IC50 values often less than 1 μM.[9] In contrast, it has minimal effect on cell lines with wild-type B-Raf and Ras.[9] In vivo studies have demonstrated that selumetinib treatment leads to a dose-dependent inhibition of tumor growth, which correlates with the inhibition of ERK1/2 phosphorylation in tumor tissues.[9][12]

| Parameter | Value | Context | Source |

| IC₅₀ (MEK1) | 14.1 nM | In vitro enzyme assay | [4] |

| IC₅₀ (Cell Lines) | < 1 µM | In B-Raf or Ras mutant cell lines | [9] |

| IC₅₀ (Cell Lines) | > 10 µM | In B-Raf and Ras wild-type cell lines | [4][9] |

| ERK1/2 Phosphorylation Inhibition (In Vivo) | ~60-95% | In various tissues (PBMCs, skin, sciatic nerve) of NF1 minipig models | [13][14] |

| Tumor Volume Reduction (Clinical) | Median -27.9% | Pediatric patients with NF1-related plexiform neurofibromas | [15] |

| Objective Response Rate (Clinical) | 63.6% | Adult patients with NF1 and inoperable plexiform neurofibromas | [16] |

Pharmacokinetic Profile

The pharmacokinetic properties of selumetinib have been characterized in both adult and pediatric populations.

| Parameter | Pediatric Patients | Adult Patients/Healthy Volunteers | Source(s) |

| Tₘₐₓ (Time to Peak Concentration) | 1 - 1.5 hours | 1 - 2 hours | [1][9] |

| Oral Bioavailability | Not specified | 62% | [1][12] |

| Plasma Protein Binding | Not specified | ~98.4 - 99.7% (primarily to albumin) | [9] |

| Apparent Volume of Distribution (Vd/F) | 78 - 171 L | 73.2 - 148.1 L | [1] |

| Metabolism | Not specified | Primarily via CYP3A4 and CYP2C19 | [2][17] |

| **Elimination Half-life (t₁/₂) ** | ~6.2 hours | ~7.5 - 13.7 hours | [1][9][18] |

| Clearance (CL/F) | 8.8 L/hr | 9.2 - 15.9 L/hr | [1] |

Note: Values can vary based on the specific study, patient population, and dosage.

Mechanisms of Resistance

As with other targeted therapies, both intrinsic and acquired resistance to selumetinib can occur. Understanding these mechanisms is critical for developing combination therapies and predicting patient response.

-

Reactivation of MAPK Pathway: Resistance can emerge through secondary mutations in the MAPK pathway itself. This includes mutations in MEK1/2 that prevent drug binding or amplification of upstream activators like BRAF.[19]

-

Activation of Bypass Pathways: Tumor cells can bypass the MEK blockade by activating parallel signaling pathways. The PI3K/AKT/mTOR pathway is a common escape route. Activation of AKT can promote cell survival independently of ERK signaling.[20][21]

-

cAMP-Dependent Protein Kinase A (PKA) Activation: Studies have shown that activation of PKA is associated with intrinsic resistance to MEK inhibitors in some lung and colorectal cancer cells.[4][22] Co-targeting MEK and PKA has been shown to overcome this resistance in preclinical models.[4]

-

Upregulation of Receptor Tyrosine Kinases (RTKs): Increased expression or activation of RTKs (e.g., EGFR, MET) can drive signaling through alternative pathways, conferring resistance.[23]

Figure 3: Mechanisms of resistance to selumetinib.

Key Experimental Protocols

The characterization of selumetinib's mechanism of action relies on a suite of standard and specialized molecular and cellular biology techniques.

In Vitro Cell Proliferation (IC₅₀ Determination) Assay

This assay quantifies the concentration of selumetinib required to inhibit cell growth by 50%.

-

Cell Culture: Cancer cell lines of interest (e.g., with known BRAF or KRAS mutations) are cultured in appropriate media and conditions.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: A serial dilution of selumetinib is prepared, and cells are treated with a range of concentrations (e.g., 0.01 to 10 µM). A vehicle control (e.g., DMSO) is also included.

-

Incubation: Plates are incubated for a specified period, typically 72 to 96 hours, to allow for the drug to exert its effect.

-

Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or WST-1. The reagent is added to the wells, and after a short incubation, the absorbance is read on a plate reader.

-

Data Analysis: Absorbance values are normalized to the vehicle control. The IC₅₀ value is calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

Western Blot for ERK Phosphorylation

This technique is used to directly measure the pharmacodynamic effect of selumetinib on its target pathway.

-

Treatment and Lysis: Cells are treated with selumetinib or vehicle for a defined period (e.g., 1-2 hours). Following treatment, cells are washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked (e.g., with non-fat milk or BSA) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for phosphorylated ERK (p-ERK).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

-

Detection: A chemiluminescent substrate is added, and the signal is detected using an imaging system.

-

Normalization: The membrane is often stripped and re-probed with an antibody for total ERK to confirm that changes in the p-ERK signal are due to inhibition of phosphorylation, not changes in total protein expression.

In Vivo Tumor Xenograft Model Workflow

This protocol assesses the anti-tumor efficacy of selumetinib in a living organism.

-

Cell Implantation: Human tumor cells are injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).

-

Randomization and Dosing: Mice are randomized into treatment and control (vehicle) groups. Selumetinib is administered orally (e.g., via gavage) at a specified dose and schedule (e.g., twice daily).

-

Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) with calipers. Animal body weight and overall health are also monitored.

-

Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and can be processed for pharmacodynamic analysis (e.g., Western blot for p-ERK) or histological examination.

Figure 4: A typical workflow for an in vivo xenograft study.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Selumetinib - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Selumetinib? [synapse.patsnap.com]

- 4. Intrinsic resistance to selumetinib, a selective inhibitor of MEK1/2, by cAMP-dependent protein kinase A activation in human lung and colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selumetinib - My Cancer Genome [mycancergenome.org]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. selumetinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Selumetinib Monograph for Professionals - Drugs.com [drugs.com]

- 13. Selumetinib normalizes Ras/MAPK signaling in clinically relevant neurofibromatosis type 1 minipig tissues in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Selumetinib Granules for Neurofibromatosis · Info for Participants · Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 16. Selumetinib in adults with NF1 and inoperable plexiform neurofibroma: a phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Physiologically Based Pharmacokinetic Modeling for Selumetinib to Evaluate Drug‐Drug Interactions and Pediatric Dose Regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]

- 20. Regulation of MEK inhibitor selumetinib sensitivity by AKT phosphorylation in the novel BRAF L525R mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Resistance to Selumetinib (AZD6244) in Colorectal Cancer Cell Lines is Mediated by p70S6K and RPS6 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Intrinsic resistance to selumetinib, a selective inhibitor of MEK1/2, by cAMP-dependent protein kinase A activation in human lung and colorectal cancer cells [unige.iris.cineca.it]

- 23. mdpi.com [mdpi.com]

Selumetinib Sulfate: A Technical Guide to RAS/RAF/MEK/ERK Pathway Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selumetinib sulfate, a potent and selective inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2), represents a significant advancement in the targeted therapy of cancers and other conditions driven by the aberrant activation of the RAS/RAF/MEK/ERK signaling pathway. This technical guide provides an in-depth overview of the core mechanism of action of selumetinib, comprehensive quantitative data from preclinical and clinical studies, and detailed experimental protocols relevant to its study. Visualizations of the signaling pathway and experimental workflows are included to facilitate a deeper understanding of this therapeutic agent.

Introduction to the RAS/RAF/MEK/ERK Pathway

The RAS/RAF/MEK/ERK pathway, also known as the MAPK (mitogen-activated protein kinase) pathway, is a critical intracellular signaling cascade that transduces signals from cell surface receptors to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, survival, and apoptosis.[1][2] Dysregulation of this pathway, often through mutations in key component proteins such as RAS and BRAF, is a hallmark of many human cancers.[3][4]

The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by extracellular signals, leading to the activation of the small GTPase, RAS.[2] Activated RAS then recruits and activates RAF kinases (A-RAF, B-RAF, C-RAF). RAF proteins, in turn, phosphorylate and activate the dual-specificity kinases MEK1 and MEK2.[5] Finally, activated MEK1/2 phosphorylates and activates the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1] Phosphorylated ERK1/2 translocates to the nucleus to regulate the activity of numerous transcription factors, ultimately driving cellular responses.[3]

This compound: Mechanism of Action

Selumetinib is a non-ATP-competitive inhibitor of MEK1 and MEK2.[2][3] By binding to a unique allosteric pocket on the MEK enzymes, selumetinib prevents their phosphorylation and subsequent activation of ERK1/2.[6] This targeted inhibition effectively blocks the downstream signaling cascade, leading to a reduction in cell proliferation and tumor growth.[5][6] Selumetinib has demonstrated high selectivity for MEK1/2 with minimal off-target activity.[2]

Quantitative Data

Preclinical Potency and Selectivity

The following table summarizes the in vitro potency of selumetinib against MEK1, MEK2, and ERK1/2 phosphorylation.

| Target | Parameter | Value | Reference |

| MEK1 | IC50 | 14 nM | [1][3] |

| MEK2 | Kd | 530 nM | [1] |

| ERK1/2 Phosphorylation | IC50 | 10 nM | [1] |

IC50: Half-maximal inhibitory concentration; Kd: Dissociation constant.

Pharmacokinetic Properties in Humans

This table outlines the key pharmacokinetic parameters of selumetinib in adult and pediatric populations.

| Parameter | Value | Population | Reference |

| Time to Maximum Concentration (Tmax) | 1 - 1.5 hours | Adults & Children | [2][7] |

| Terminal Half-life (t1/2) | ~7.5 hours | Adults & Children | [8] |

| Absolute Oral Bioavailability | 62% | Healthy Adults | [7] |

| Metabolism | Primarily via CYP3A4 and CYP2C19 | - | [5] |

Clinical Efficacy: The SPRINT Trial

The SPRINT (Selumetinib in Pediatric Neurofibromatosis Type 1) Phase II study was pivotal in demonstrating the clinical activity of selumetinib in children with inoperable plexiform neurofibromas (PN) associated with Neurofibromatosis Type 1 (NF1).[6][9]

| Endpoint | Result | Reference |

| Overall Response Rate (Partial Response) | 68% - 72% | [4][5][6] |

| Median Change in PN Volume | -27.7% | [6][9] |

| Sustained Response (≥ 1 year) | 22 of 36 patients with partial response | [6] |

Partial Response was defined as a ≥20% decrease in PN volume as measured by volumetric MRI analysis.[6]

Experimental Protocols

MEK1/2 Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of selumetinib on MEK1/2 kinase activity in a cell-free system.

Objective: To determine the IC50 value of selumetinib for MEK1 and MEK2.

Materials:

-

Recombinant active MEK1 and MEK2 enzymes

-

Inactive ERK2 substrate (e.g., ERK2 K54R mutant)

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., Tris-based buffer with MgCl2 and DTT)

-

Selumetinib (or other test compounds) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

-

96-well or 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of selumetinib in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.

-

Enzyme and Substrate Preparation: Dilute the MEK1 or MEK2 enzyme and the inactive ERK2 substrate in the assay buffer to their optimal concentrations.

-

Reaction Setup:

-

Add the diluted selumetinib or DMSO (vehicle control) to the wells of the assay plate.

-

Add the enzyme/substrate mixture to each well.

-

Allow the enzyme and inhibitor to incubate for a specified period (e.g., 30 minutes at room temperature) to allow for binding.

-

-

Initiate Kinase Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be close to the Km value for the specific MEK isoform.

-

Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a defined time (e.g., 30-60 minutes).

-

Detection:

-

Stop the kinase reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP.

-

Add the Kinase Detection Reagent to convert the ADP produced into a luminescent signal.

-

Incubate as per the manufacturer's instructions.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percent inhibition for each selumetinib concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the selumetinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Volumetric MRI Analysis of Plexiform Neurofibromas

This protocol provides a high-level overview of the methodology used to assess changes in PN volume in clinical trials of selumetinib.

Objective: To quantitatively measure the volume of plexiform neurofibromas from MRI scans to assess treatment response.

Methodology Overview:

-

Image Acquisition:

-

High-resolution Magnetic Resonance Imaging (MRI) of the region containing the PN is performed.

-

A Short TI Inversion Recovery (STIR) sequence is typically used as it provides good contrast between the tumor and surrounding tissues.[10]

-

It is critical to ensure consistent imaging parameters (e.g., slice thickness, field of view, and image resolution) across all scans for a given patient to allow for accurate longitudinal comparisons.[10]

-

-

Image Segmentation:

-

Specialized software (e.g., MEDx or 3DQI) is used for semi-automated segmentation of the tumor.[11]

-

A trained analyst manually initiates the process by placing a "seed" within the tumor on the MRI images.[11]

-

The software then uses algorithms, such as signal intensity thresholding or dynamic-threshold level set methods, to identify the tumor boundaries on each MRI slice.[11]

-

The analyst reviews and manually edits the computer-generated contours to ensure accuracy, especially in areas where the tumor borders are indistinct.[10]

-

-

Volume Calculation:

-

Once the tumor has been accurately contoured on all relevant MRI slices, the software calculates the total tumor volume by integrating the area of the contours across all slices.

-

-

Response Assessment:

-

The baseline tumor volume is established from pre-treatment MRI scans.

-

Subsequent scans are performed at regular intervals during treatment.

-

The change in tumor volume from baseline is calculated to determine treatment response. A reduction of ≥20% is typically defined as a partial response.[6]

-

Visualizations

Signaling Pathway Diagram

Caption: The RAS/RAF/MEK/ERK signaling cascade and the point of inhibition by selumetinib.

Experimental Workflow for Kinase Inhibition Assay

Caption: A generalized workflow for determining the IC50 of selumetinib in a MEK kinase assay.

Logical Relationship of Selumetinib's Mechanism

Caption: Logical flow from pathway dysregulation to therapeutic intervention with selumetinib.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selumetinib | AZD6244 | MEK1/2 inhibitor | antitumor | TargetMol [targetmol.com]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. ascopubs.org [ascopubs.org]

- 7. Physiologically Based Pharmacokinetic Modeling for Selumetinib to Evaluate Drug‐Drug Interactions and Pediatric Dose Regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NFM-07. SPRINT: PHASE II STUDY OF THE MEK 1/2 INHIBITOR SELUMETINIB (AZD6244, ARRY-142886) IN CHILDREN WITH NEUROFIBROMATOSIS TYPE 1 (NF1) AND INOPERABLE PLEXIFORM NEUROFIBROMAS (PN) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nfmidwest.org [nfmidwest.org]

- 11. Volumetric MRI analysis of plexiform neurofibromas in neurofibromatosis type 1: Comparison of 2 methods - PMC [pmc.ncbi.nlm.nih.gov]

Selumetinib Sulfate: A Deep Dive into ATP-Noncompetitive MEK1/2 Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Selumetinib sulfate, a potent and highly selective, orally bioavailable, ATP-noncompetitive inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2), has emerged as a significant therapeutic agent, particularly in the context of tumors with a dysregulated RAS/RAF/MEK/ERK signaling pathway. This technical guide provides a comprehensive overview of selumetinib's core pharmacology, including its mechanism of action, chemical properties, and key quantitative data from preclinical and clinical studies. Detailed experimental protocols for essential assays are provided to facilitate further research and development. Additionally, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise understanding of the scientific principles underpinning selumetinib's activity.

Introduction

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates fundamental cellular processes, including proliferation, differentiation, survival, and apoptosis.[1] Aberrant activation of this pathway, often driven by mutations in genes such as RAS and BRAF, is a hallmark of numerous human cancers.[2] Selumetinib (AZD6244, ARRY-142886) was developed to target the central nodes of this pathway, MEK1 and MEK2, offering a therapeutic strategy to counteract uncontrolled cell growth.[3] Its unique ATP-noncompetitive mechanism of inhibition confers high selectivity and has demonstrated clinical efficacy, leading to its approval for the treatment of pediatric patients with neurofibromatosis type 1 (NF1) who have symptomatic, inoperable plexiform neurofibromas.[4]

Chemical Properties and Structure

Selumetinib is a member of the benzimidazole class of compounds. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 6-(4-bromo-2-chloroanilino)-7-fluoro-N-(2-hydroxyethoxy)-3-methylbenzimidazole-5-carboxamide |

| Molecular Formula | C₁₇H₁₅BrClFN₄O₃ |

| Molecular Weight | 457.68 g/mol |

| CAS Number | 606143-52-6 |

| Appearance | White to off-white powder |

Mechanism of Action: ATP-Noncompetitive MEK1/2 Inhibition

Selumetinib exerts its therapeutic effect by binding to a unique allosteric pocket on the MEK1 and MEK2 enzymes, distinct from the ATP-binding site. This non-competitive inhibition locks MEK1/2 in an inactive conformation, preventing their phosphorylation and subsequent activation of their downstream targets, ERK1 and ERK2.[1] By blocking the phosphorylation of ERK1/2, selumetinib effectively halts the propagation of oncogenic signals, leading to the inhibition of tumor cell proliferation and the induction of apoptosis.[1][3]

Figure 1: Selumetinib's Mechanism of Action in the RAS/RAF/MEK/ERK Pathway.

Quantitative Data

In Vitro Potency

Selumetinib demonstrates potent and selective inhibition of MEK1 and MEK2, leading to a significant reduction in the phosphorylation of ERK1/2.

| Target | IC₅₀ Value (nM) |

| MEK1 | 14 |

| MEK2 (Kd) | 530 |

| ERK1/2 Phosphorylation | 10 |

Data sourced from Selleck Chemicals.

Pharmacokinetic Profile

Pharmacokinetic studies in adult patients have characterized the absorption, distribution, metabolism, and excretion of selumetinib.

| Parameter | Value (for a 75 mg dose) |

| Tₘₐₓ (hours) | 1.0 - 1.5 |

| Cₘₐₓ (ng/mL) | ~1520 |

Data sourced from DrugBank Online and PubMed.[1]

Clinical Efficacy in Neurofibromatosis Type 1 (NF1)

Clinical trials have demonstrated the efficacy of selumetinib in pediatric patients with NF1 and inoperable plexiform neurofibromas.

| Clinical Trial | Patient Population | Overall Response Rate (ORR) |

| SPRINT Phase II | Pediatric NF1 | 66% |

Data sourced from OncLive.

Experimental Protocols

MEK1 Kinase Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of selumetinib against recombinant MEK1.

Figure 2: Workflow for a MEK1 Kinase Inhibition Assay.

Methodology:

-

Reagent Preparation: Prepare a reaction buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT). Serially dilute selumetinib to the desired concentrations. Prepare solutions of recombinant active MEK1, inactive ERK2, and ATP.

-

Incubation: In a microplate, incubate the recombinant MEK1 enzyme with varying concentrations of selumetinib for a predetermined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Kinase Reaction: Initiate the kinase reaction by adding a mixture of the substrate (inactive ERK2) and ATP to each well. Incubate the plate at 30°C for a specified duration (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding a solution containing EDTA or by heating.

-

Detection: The level of ERK2 phosphorylation is quantified using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) with a phospho-specific antibody or by Western blot analysis.

-

Data Analysis: The results are plotted as the percentage of inhibition versus the logarithm of the selumetinib concentration. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated using non-linear regression analysis.

MTT Cell Viability Assay

This protocol describes the use of the MTT assay to assess the effect of selumetinib on the viability of cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., with BRAF or RAS mutations) into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of selumetinib and incubate for a specified period (e.g., 72 hours). Include untreated cells as a control.

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each selumetinib concentration relative to the untreated control. Plot the results to determine the IC₅₀ value for cell viability.

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of selumetinib in a mouse xenograft model.

Figure 3: Workflow for an In Vivo Tumor Xenograft Study.

Methodology:

-

Cell Culture and Implantation: Culture a human cancer cell line of interest (e.g., with a known RAS or BRAF mutation). Harvest the cells and subcutaneously inject them into the flank of immunodeficient mice (e.g., athymic nude mice).

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

-

Drug Administration: Administer selumetinib orally (e.g., by gavage) to the treatment group at a predetermined dose and schedule (e.g., once or twice daily). The control group receives the vehicle used to formulate the drug.

-

Monitoring: Measure tumor dimensions with calipers at regular intervals and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint and Tissue Collection: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.

-

Pharmacodynamic Analysis: A portion of the tumor tissue can be flash-frozen or fixed for subsequent analysis, such as Western blotting to assess the levels of phosphorylated ERK, to confirm the on-target activity of selumetinib.

Conclusion

This compound represents a successful example of targeted therapy, specifically designed to inhibit the hyperactivated RAS/RAF/MEK/ERK signaling pathway in cancer. Its ATP-noncompetitive mechanism of action provides a high degree of selectivity for MEK1/2, translating into a favorable efficacy and safety profile in specific patient populations. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to further understand and expand the therapeutic potential of selumetinib and other MEK inhibitors. The continued investigation of selumetinib, both as a monotherapy and in combination with other agents, holds promise for advancing the treatment of various malignancies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selumetinib normalizes Ras/MAPK signaling in clinically relevant neurofibromatosis type 1 minipig tissues in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Selumetinib Sulfate In Vitro Enzymatic Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core in vitro enzymatic assays used to characterize the activity of selumetinib sulfate, a potent and highly selective inhibitor of MEK1 and MEK2 kinases. This document details the experimental protocols, presents quantitative data in structured tables, and visualizes key signaling pathways and workflows.

Introduction

This compound is the sulfate salt of selumetinib (AZD6244, ARRY-142886), an orally administered, small-molecule inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2.[1] These kinases are central components of the Ras-Raf-MEK-ERK signaling pathway, which is frequently dysregulated in various cancers.[2] Selumetinib is an ATP-uncompetitive inhibitor, meaning it does not compete with ATP for binding to the kinase.[3] Instead, it binds to an allosteric site on MEK1/2, locking the enzymes in an inactive conformation and preventing their phosphorylation and activation of downstream extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2][4] This targeted inhibition ultimately leads to a reduction in cell proliferation and the induction of apoptosis in tumor cells with a constitutively active MAPK pathway.[2]

Quantitative Analysis of Selumetinib Activity

The inhibitory potency of selumetinib has been quantified through various in vitro assays, primarily determining its half-maximal inhibitory concentration (IC50) against MEK1 and its downstream target, ERK1/2, as well as its dissociation constant (Kd) for MEK2.

| Target | Parameter | Value | Assay Type |

| MEK1 | IC50 | 14 nM | Cell-free enzymatic assay |

| MEK2 | Kd | 530 nM | Cell-free binding assay |

| ERK1/2 Phosphorylation | IC50 | 10 nM | Cell-based assay |

Table 1: In Vitro Potency of Selumetinib [3]

Selumetinib exhibits high selectivity for MEK1/2. In vitro enzymatic assays have shown that it does not significantly inhibit other kinases at concentrations up to 10 μM, highlighting its specific mechanism of action.[2]

| Kinase Family | Kinases Tested (Examples) | Activity at 10 µM Selumetinib |

| Serine/Threonine Kinases | p38α, MKK6 | No significant inhibition |

| Tyrosine Kinases | EGFR, ErbB2 | No significant inhibition |

| Other | ERK2, B-Raf | No significant inhibition |

Table 2: Kinase Selectivity Profile of Selumetinib [3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Ras-Raf-MEK-ERK signaling pathway targeted by selumetinib and a general workflow for assessing its inhibitory activity in vitro.

Caption: The Ras-Raf-MEK-ERK signaling cascade and the point of inhibition by selumetinib.

Caption: A generalized workflow for an in vitro enzymatic assay to determine selumetinib potency.

Experimental Protocols

Detailed methodologies for key in vitro enzymatic assays are provided below.

MEK1 Kinase Activity Assay (Radiolabeled)

This assay measures the inhibition of MEK1 kinase activity by quantifying the incorporation of radiolabeled phosphate from [γ-³³P]ATP into its substrate, inactive ERK2.

Materials:

-

Recombinant active MEK1 enzyme

-

Recombinant inactive ERK2 protein (substrate)

-

[γ-³³P]ATP

-

Non-radiolabeled ATP

-

This compound (or other test compounds)

-

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

-

96-well filter plates

-

Phosphoric acid wash buffer

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of selumetinib in the kinase reaction buffer.

-

In a 96-well plate, add the MEK1 enzyme to each well.

-

Add the selumetinib dilutions or vehicle control to the respective wells.

-

Initiate the kinase reaction by adding a mixture of inactive ERK2, ATP, and [γ-³³P]ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes).

-

Stop the reaction by adding phosphoric acid.

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated ERK2.

-

Wash the filter plate multiple times with phosphoric acid wash buffer to remove unincorporated [γ-³³P]ATP.

-

Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

-

Calculate the percent inhibition for each selumetinib concentration and determine the IC50 value by non-linear regression analysis.

ERK1/2 Phosphorylation Assay (Cell-Based Western Blot)

This assay assesses the ability of selumetinib to inhibit the phosphorylation of ERK1/2 in a cellular context.

Materials:

-

Cancer cell line with a constitutively active MAPK pathway (e.g., BRAF or RAS mutant)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed the cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of selumetinib or vehicle control for a specified time (e.g., 1-2 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

-

Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal.

-

Calculate the percent inhibition of ERK1/2 phosphorylation and determine the IC50 value.

MEK1 Kinase Assay (LANCE® TR-FRET)

This homogeneous time-resolved fluorescence resonance energy transfer (TR-FRET) assay provides a high-throughput method for measuring MEK1 inhibition.

Materials:

-

Recombinant active MEK1 enzyme

-

ULight™-labeled MEK1 substrate (e.g., inactive ERK1)

-

Europium-labeled anti-phospho-ERK1 antibody

-

ATP

-

This compound

-

Kinase reaction buffer

-

LANCE detection buffer

-

384-well white microplates

-

TR-FRET-compatible plate reader

Procedure:

-

Prepare serial dilutions of selumetinib in the kinase reaction buffer.

-

In a 384-well plate, add the MEK1 enzyme.

-

Add the selumetinib dilutions or vehicle control.

-

Initiate the reaction by adding a mixture of ULight™-labeled substrate and ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Add the Europium-labeled anti-phospho-ERK1 antibody in LANCE detection buffer.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Measure the TR-FRET signal on a compatible plate reader (excitation at ~320-340 nm, emission at 615 nm and 665 nm).

-

Calculate the TR-FRET ratio (665 nm / 615 nm) and determine the percent inhibition and IC50 value.

Conclusion

The in vitro enzymatic and cell-based assays described in this guide are fundamental for the characterization of this compound. They provide robust and reproducible methods to quantify its potency as a MEK1/2 inhibitor and to assess its selectivity and mechanism of action. The detailed protocols and data presented herein serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

An In-depth Technical Guide on the Effect of Selumetinib Sulfate on ERK Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Selumetinib, a potent and selective MEK1/2 inhibitor, and its direct impact on the phosphorylation of Extracellular Signal-Regulated Kinases (ERK). We will delve into its mechanism of action, the signaling pathway it targets, quantitative data from preclinical and clinical studies, and detailed experimental protocols for measuring its pharmacodynamic effects.

Introduction: Targeting the MAPK/ERK Pathway

Selumetinib (AZD6244, ARRY-142886) is an oral, small-molecule inhibitor of Mitogen-activated Protein Kinase Kinase 1 and 2 (MEK1 and MEK2).[1][2] These kinases are critical components of the Ras-Raf-MEK-ERK signaling cascade, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway.[3][4] This pathway is a central regulator of fundamental cellular processes, including proliferation, differentiation, survival, and apoptosis.[2][4]

Dysregulation of the MAPK pathway, often through activating mutations in upstream proteins like RAS or BRAF, is a common driver in various human cancers and developmental disorders such as Neurofibromatosis Type 1 (NF1).[3][5] By targeting MEK1/2, Selumetinib provides a therapeutic strategy to block this aberrant signaling, leading to reduced tumor cell proliferation and increased programmed cell death.[2][3] The inhibition of ERK phosphorylation (p-ERK) serves as the primary proof-of-mechanism biomarker for Selumetinib's activity.[1]

Mechanism of Action

Selumetinib is a highly specific, ATP-noncompetitive inhibitor of MEK1/2 activity.[1][4] The mechanism involves the following key steps:

-

Binding: Selumetinib binds to an allosteric pocket on the MEK1 and MEK2 enzymes.[6]

-

Conformational Change: This binding induces a conformational change that locks the MEK enzymes in a catalytically inactive state.[7]

-

Inhibition of Phosphorylation: As a direct consequence, MEK1/2 are prevented from phosphorylating their only known substrates, the downstream kinases ERK1 and ERK2.[3][4]

-

Signal Blockade: The lack of ERK1/2 phosphorylation and subsequent activation effectively halts the transmission of growth and survival signals from the cell surface to the nucleus.[3]

This targeted inhibition leads to a decrease in the expression of proteins involved in cell cycle progression and an increase in pro-apoptotic proteins, ultimately suppressing tumor growth.[1][8]

The Ras-Raf-MEK-ERK Signaling Pathway

The MAPK/ERK pathway is a multi-tiered kinase cascade. It is typically initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface, which leads to the activation of the small G-protein Ras. Activated Ras then recruits and activates Raf kinases (A-Raf, B-Raf, C-Raf). Raf, in turn, phosphorylates and activates MEK1 and MEK2. Finally, activated MEK1/2 phosphorylate ERK1 and ERK2, which can then translocate to the nucleus to regulate gene expression. Selumetinib intervenes at the MEK1/2 stage, preventing the final activation step of ERK.

Quantitative Data on ERK Phosphorylation Inhibition

The efficacy of Selumetinib in inhibiting ERK phosphorylation has been quantified in numerous preclinical and clinical settings. The data below summarizes key findings.

Table 1: Preclinical and In Vitro Inhibition of ERK Phosphorylation by Selumetinib

| Model System | Key Characteristics | Finding | Citation |

|---|---|---|---|

| Enzymatic Assay | Cell-free | IC₅₀ of 14.1 ± 0.79 nM for MEK1/2 activity (ERK phosphorylation). | [1] |

| HCT116 KRAS Mutant Cells | Human colorectal cancer cell line | A 22.8% decrease in phosphorylated ERK compared to controls. | [9] |

| BRAF L525R Mutant Cells | HEK293 cells with novel BRAF mutation | Remarkable, dose-dependent inhibition of ERK phosphorylation. | [10] |

| Murine Cachexia Model | In vivo mouse model | Selumetinib treatment resulted in decreased phosphorylation of ERK1/2 in gastrocnemius muscle. | [11] |

| NF1 Minipig Model | In vivo large animal model | 95% p-ERK reduction in skin; 64% in sciatic nerve; 71% in cerebral cortex (NF1 animals). |[12][13] |

Table 2: Clinical Pharmacodynamic Data on ERK Phosphorylation Inhibition by Selumetinib

| Patient Population | Tissue/Cell Type | Key Finding | Citation |

|---|---|---|---|

| Adults with NF1 and Plexiform Neurofibromas | Paired Tumor Biopsies | Significant decrease in p-ERK1/2 ratios. Median change of -64.6% for ERK1 and -57.7% for ERK2. | [7] |

| Adults with NF1 and Plexiform Neurofibromas | Tumor Biopsies | Suppressed tumor p-ERK1,2/ERK1,2 ratios from 1-10 hours after dosing. | [14] |

| Pediatric and Adult Patients | Peripheral Blood Mononuclear Cells (PBMCs) | Close to complete inhibition of p-ERK observed in early phase I studies. | [1] |

| NF1 Minipig Model (Human-Relevant) | PBMCs | Mean p-ERK reduction of 60% with plasma exposure correlation. |[12][13] |

Experimental Protocols for Measuring ERK Phosphorylation

Accurate measurement of the ratio between phosphorylated ERK (p-ERK) and total ERK is crucial for assessing the pharmacodynamic effect of Selumetinib. Western blotting is the most common method cited, with multiplex immunoassays also being used for high-throughput, quantitative analysis.

This protocol provides a standard workflow for assessing ERK phosphorylation in cell or tissue lysates.

-

Protein Extraction:

-

Harvest cells or pulverize frozen tissue samples in liquid nitrogen.

-

Lyse samples in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride) to preserve phosphorylation states.

-

Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard method like the Bicinchoninic acid (BCA) assay to ensure equal loading.

-

-

SDS-PAGE:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Load samples onto a 4-20% gradient sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE).[10]

-

Run the gel until adequate separation of proteins by size is achieved. ERK1 and ERK2 appear at approximately 44 and 42 kDa, respectively.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.[10]

-

-

Immunoblotting:

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use separate membranes for:

-

Rabbit anti-phospho-p44/42 MAPK (Erk1/2)

-

Rabbit anti-p44/42 MAPK (Erk1/2)

-

A loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated anti-rabbit secondary antibody.

-

Washing: Repeat the washing step.

-

-

Detection and Quantification:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the signal using an imaging system.

-

Perform densitometry analysis using software (e.g., ImageJ, Gel-Pro Analyzer) to quantify the band intensities.[11]

-

Normalize the p-ERK signal to the total ERK signal for each sample to determine the phosphorylation ratio. Further normalize to the loading control to correct for loading differences.

-

This method allows for the simultaneous quantification of multiple analytes (e.g., p-ERK1, total ERK1, p-ERK2, total ERK2) in a small sample volume and is often used in clinical trial settings for its high throughput and reproducibility.

-

Sample Preparation: Prepare cell/tissue lysates as described in the Western Blotting protocol (Step 1).

-

Assay Procedure (General):

-

Antibody-coupled magnetic beads, each specific for a target analyte (e.g., one bead set for p-ERK1, another for total ERK1), are added to a 96-well plate.

-

Protein lysates and standards are added to the wells and incubated, allowing the target proteins to bind to the beads.

-

A cocktail of biotinylated detection antibodies is added, forming a sandwich immunoassay on each bead.

-

Streptavidin-phycoerythrin (SAPE) is added, which binds to the biotinylated detection antibodies.

-

The plate is read on a specialized instrument (e.g., Luminex), which uses lasers to identify each bead and quantify the fluorescence signal from the bound SAPE.

-

-

Data Analysis: The fluorescence intensity is proportional to the amount of bound analyte. A standard curve is generated to calculate the absolute concentration of p-ERK and total ERK in each sample. This provides a highly quantitative measure of the phosphorylation ratio.

Conclusion

Selumetinib Sulfate is a well-characterized, potent, and highly selective inhibitor of MEK1/2. Its mechanism of action directly prevents the phosphorylation of ERK1 and ERK2, thereby blocking the downstream signaling of the MAPK pathway. This inhibitory effect has been extensively quantified in both preclinical models and clinical trials, where the reduction in the p-ERK/total ERK ratio serves as a robust pharmacodynamic biomarker of drug activity.[1][7] The experimental protocols detailed herein, particularly Western blotting and multiplex immunoassays, represent the standard methodologies for assessing Selumetinib's on-target effect. This targeted inhibition of ERK phosphorylation is the core mechanism underlying Selumetinib's clinical efficacy in treating malignancies and conditions driven by MAPK pathway hyperactivation.[2][5]

References

- 1. Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is Selumetinib used for? [synapse.patsnap.com]

- 3. What is the mechanism of Selumetinib? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Selumetinib—A Comprehensive Review of the New FDA-Approved Drug for Neurofibromatosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Selumetinib in adults with NF1 and inoperable plexiform neurofibroma: a phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The MEK1/2 inhibitor, selumetinib (AZD6244; ARRY-142886), enhances anti-tumour efficacy when combined with conventional chemotherapeutic agents in human tumour xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Regulation of MEK inhibitor selumetinib sensitivity by AKT phosphorylation in the novel BRAF L525R mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. academic.oup.com [academic.oup.com]

- 13. Selumetinib normalizes Ras/MAPK signaling in clinically relevant neurofibromatosis type 1 minipig tissues in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ascopubs.org [ascopubs.org]

Selumetinib Sulfate: A Deep Dive into its Role in Apoptosis and Cell Cycle Arrest

For Immediate Release

This technical guide provides an in-depth analysis of the molecular mechanisms of selumetinib sulfate, a potent and selective MEK1/2 inhibitor, with a specific focus on its roles in inducing apoptosis and mediating cell cycle arrest. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and targeted therapy research.

Core Mechanism of Action: Targeting the MAPK/ERK Pathway

Selumetinib is a non-ATP-competitive inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2).[1] By binding to a unique allosteric pocket on the MEK1/2 enzymes, selumetinib prevents their phosphorylation and subsequent activation of their sole downstream substrates, the extracellular signal-regulated kinases 1 and 2 (ERK1/2). The MAPK/ERK pathway is a critical signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis.[2] In many cancers, this pathway is constitutively activated due to mutations in upstream components such as RAS or BRAF, leading to uncontrolled cell growth. Selumetinib's targeted inhibition of MEK1/2 effectively abrogates these aberrant downstream signals, thereby impeding tumor progression.[3][4]

Induction of Cell Cycle Arrest

A primary consequence of MEK1/2 inhibition by selumetinib is the induction of cell cycle arrest, predominantly at the G0/G1 checkpoint.[3][5] This is achieved through the modulation of key cell cycle regulatory proteins. Specifically, inhibition of ERK1/2 signaling leads to the downregulation of cyclin D1, a crucial protein for G1 phase progression. The reduction in cyclin D1 prevents the formation of active cyclin D1-CDK4/6 complexes, which are responsible for phosphorylating the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby preventing the expression of genes required for S-phase entry.

Furthermore, selumetinib treatment has been shown to upregulate the expression of the cyclin-dependent kinase inhibitors (CKIs) p27Kip1 and p21Cip1.[5] These proteins act as potent inhibitors of cyclin-CDK complexes, further enforcing the G1 arrest.[6][7]

Induction of Apoptosis

In addition to cytostatic effects, selumetinib actively promotes programmed cell death, or apoptosis, in susceptible cancer cells.[3] The apoptotic cascade induced by selumetinib appears to be primarily mediated through the intrinsic, or mitochondrial, pathway. This is evidenced by the observed modulation of Bcl-2 family proteins and the activation of downstream caspases.

Inhibition of the pro-survival signals from the MAPK/ERK pathway leads to an imbalance in the pro- and anti-apoptotic members of the Bcl-2 family. This results in the activation of pro-apoptotic proteins such as Bax and Bak, which permeabilize the outer mitochondrial membrane. This permeabilization allows for the release of cytochrome c into the cytoplasm, which then binds to Apaf-1 to form the apoptosome. The apoptosome, in turn, activates the initiator caspase-9, which then cleaves and activates the executioner caspases, primarily caspase-3 and caspase-7.[8] These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[6][9]

Quantitative Analysis of Selumetinib's Effects

The efficacy of selumetinib in inhibiting cell proliferation and inducing apoptosis and cell cycle arrest varies across different cancer cell lines, often depending on their mutational status.

Table 1: IC50 Values of Selumetinib in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCC1937 | Triple-Negative Breast Cancer | 15.65 | [10] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 12.94 | [10] |

| Res259 | Pediatric Low-Grade Glioma | ≤1 | [5] |

| Res186 | Pediatric Low-Grade Glioma | >1 | [5] |

| HCT116 | Colorectal Cancer | 0.25 (for cell cycle/apoptosis studies) | [11] |

| Calu3 | Lung Cancer | 0.05 (for cell cycle/apoptosis studies) | [11] |

| HCT15 | Colorectal Cancer | 10 (for cell cycle/apoptosis studies) | [11] |

| H460 | Lung Cancer | 10 (for cell cycle/apoptosis studies) | [11] |

Table 2: Effect of Selumetinib on Cell Cycle Distribution

| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase | Reference |

| HCT116 | Control (24h) | 55.1 | 30.2 | 14.7 | [11] |

| HCT116 | Selumetinib (0.25 µM, 24h) | 70.2 | 18.5 | 11.3 | [11] |

| Calu3 | Control (24h) | 60.3 | 25.4 | 14.3 | [11] |

| Calu3 | Selumetinib (0.05 µM, 24h) | 75.1 | 15.2 | 9.7 | [11] |

| Res186 | Control (24h) | ~50 | ~30 | ~20 | [3] |

| Res186 | Selumetinib (IC30, 24h) | ~60 | ~20 | ~20 | [3] |

| Res259 | Control (24h) | ~55 | ~25 | ~20 | [3] |

| Res259 | Selumetinib (IC30, 24h) | ~70 | ~15 | ~15 | [3] |

Table 3: Effect of Selumetinib on Apoptosis Induction

| Cell Line | Treatment | % Apoptotic Cells | Reference |

| HCT116 | Control (72h) | <5 | [11] |

| HCT116 | Selumetinib (0.25 µM, 72h) | ~20 | [11] |

| Calu3 | Control (72h) | <5 | [11] |

| Calu3 | Selumetinib (0.05 µM, 72h) | ~15 | [11] |

| HCT116 | Control (72h) | ~5 | [10] |

| HCT116 | Selumetinib (1 µM, 72h) | ~10 | [10] |

| HCT116 | Selumetinib + KRT-232 (1 µM each, 72h) | ~25 | [10] |

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the effects of selumetinib on cell viability, cell cycle, and apoptosis.

MTT Assay for Cell Viability

Objective: To determine the cytotoxic effects of selumetinib and calculate its IC50 value.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well plates

-

Selumetinib stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of selumetinib in complete culture medium.

-

Remove the existing medium from the wells and replace it with the medium containing different concentrations of selumetinib. Include a vehicle control (medium with the same concentration of solvent used to dissolve selumetinib).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Following incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

-

After the MTT incubation, add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Flow Cytometry for Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To analyze the distribution of cells in different phases of the cell cycle after selumetinib treatment.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

6-well plates

-

Selumetinib stock solution

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer